Centbucridine

Descripción general

Descripción

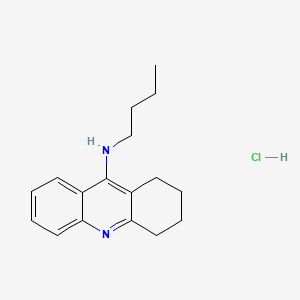

Centbucridine is a synthetic local anesthetic agent developed by the Central Drug Research Institute in Lucknow, India. It is chemically known as 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride. This compound is notable for its potent local anesthetic properties, which are reported to be four to five times more effective than lidocaine. It also has a longer duration of action and exhibits excellent anti-allergic and antihistaminic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Centbucridine involves the reaction of 4-chloro-1,2,3,4-tetrahydroacridine with butylamine under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The product is then purified through recrystallization to obtain this compound hydrochloride in its pure form .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Centbucridine primarily undergoes substitution reactions due to the presence of the butylamino group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: These reactions typically involve nucleophilic or electrophilic reagents. For example, the butylamino group can be substituted with other amines or alkyl groups using appropriate reagents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding amine derivatives.

Major Products Formed: The major products formed from these reactions include substituted acridine derivatives, oxidized acridine compounds, and reduced amine derivatives .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Centbucridine's applications span multiple disciplines:

Chemistry

- Model Compound : Used in studies investigating local anesthetic mechanisms and the development of new anesthetic agents.

- Chemical Reactions : Primarily undergoes substitution reactions, oxidation, and reduction, leading to various derivatives that can be further explored for therapeutic uses.

Biology

- Nerve Block Studies : Employed in research focused on pain pathways and nerve block efficacy.

- Pharmacological Studies : Investigated for its pharmacodynamics and pharmacokinetics in both animal models and clinical trials.

Medicine

- Clinical Trials : Undergoing evaluation for its effectiveness in dental and surgical procedures. Studies indicate a statistically significant improvement in onset and duration of anesthesia compared to traditional agents .

- Applications in Exodontia : Demonstrated efficacy in dental extractions with a favorable safety profile .

Industry

- Pharmaceutical Formulations : Incorporated into various products requiring local anesthetic properties, especially where traditional agents are contraindicated.

Comparative Efficacy

A study comparing 0.5% this compound with 2% lidocaine revealed:

- Onset Time : this compound showed a significantly faster onset of anesthesia (p<0.05).

- Duration of Anesthesia : Longer duration was noted for this compound without significant postoperative bleeding .

| Parameter | This compound (0.5%) | Lidocaine (2%) |

|---|---|---|

| Onset Time (minutes) | 5.65 | 7.20 |

| Duration of Sensory Block (minutes) | 70.50 | 60.00 |

| Postoperative Complications | Minimal | None |

Safety Profile

In a randomized controlled trial involving patients requiring bilateral molar extractions:

- No significant cardiovascular alterations were observed post-injection with this compound.

- Only mild side effects were reported, such as dizziness in two patients .

Comparison with Other Local Anesthetics

This compound's unique profile sets it apart from other local anesthetics such as lidocaine, bupivacaine, and ropivacaine:

| Characteristic | This compound | Lidocaine | Bupivacaine |

|---|---|---|---|

| Potency | Higher | Standard | Higher |

| Duration of Action | Long | Moderate | Long |

| Cardiovascular Effects | Minimal | Moderate | Significant |

Mecanismo De Acción

Centbucridine exerts its effects by blocking voltage-dependent sodium channels in the neuronal cell membrane. This action prevents the initiation and propagation of action potentials, leading to a reversible loss of sensation in the targeted area. The compound’s anti-allergic and antihistaminic properties are attributed to its ability to inhibit the release of histamine from mast cells .

Comparación Con Compuestos Similares

- Lidocaine

- Bupivacaine

- Ropivacaine

- Articaine

- Levobupivacaine

Centbucridine’s unique combination of potent anesthetic effects, long duration of action, and anti-allergic properties distinguishes it from these similar compounds .

Actividad Biológica

Centbucridine, a local anesthetic developed in India, is gaining attention for its superior efficacy compared to traditional agents like lignocaine. This article explores its biological activity, including pharmacological properties, clinical studies, and potential applications.

Chemical Profile

This compound is chemically known as 4-N-butyl-amino-1,2,3,4-tetrahydroacridine hydrochloride. It exhibits unique properties that make it a promising alternative to conventional local anesthetics.

Pharmacological Properties

- Potency : this compound is reported to be 4 to 5 times more potent than lignocaine, allowing for lower dosages and potentially fewer side effects .

- Onset and Duration : It has a quicker onset of action and a longer duration of effect compared to lignocaine. Studies indicate an average onset time of approximately 5.65 minutes for sensory block and about 11.9 minutes for motor paralysis .

- Vasoconstrictor Activity : Unlike lignocaine, this compound possesses inherent vasoconstrictor properties, eliminating the need for additional vasoconstrictors such as adrenaline .

- Cardiovascular Stability : this compound does not significantly affect cardiovascular parameters, making it safer for patients with cardiovascular concerns .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy of this compound in various settings:

Comparative Study in Supraclavicular Block

A randomized controlled trial compared 0.5% this compound with 2% lignocaine in patients undergoing upper limb surgeries:

| Parameter | This compound (0.5%) | Lignocaine (2%) |

|---|---|---|

| Onset of Sensory Block (min) | 5.65 ± 0.5 | 5 ± 0.95 |

| Duration of Sensory Loss (min) | 60.0 ± 6.08 | 70.50 ± 6.34 |

| Duration of Motor Paralysis (min) | 56.5 ± 3.88 | 65.50 ± 3.93 |

The study concluded that while the onset times were comparable, this compound provided a shorter duration of motor blockade, which may be advantageous for day care surgeries .

Antihistaminic Activity

This compound has demonstrated antihistaminic properties by blocking H1 histamine receptors, which may make it suitable for patients with known allergies to other local anesthetics . This characteristic was highlighted in a study involving dental procedures where patients showed no adverse reactions to this compound compared to lignocaine .

Case Studies

- Ophthalmic Surgery : In ophthalmic applications, this compound was found effective with fewer side effects than traditional anesthetics, making it a viable option for procedures requiring longer anesthesia duration without cardiovascular impact .

- Spinal Anesthesia : A comparative analysis indicated that patients receiving this compound experienced less post-operative pain and required fewer rescue analgesics than those treated with lignocaine .

Propiedades

IUPAC Name |

N-butyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2.ClH/c1-2-3-12-18-17-13-8-4-6-10-15(13)19-16-11-7-5-9-14(16)17;/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPBZLHQSPLKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82636-28-0 | |

| Record name | Centbucridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082636280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUCRICAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9984N9R4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.